molecular formula C10H17IN2O B2712122 1-ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856028-27-7

1-ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2712122
CAS RN: 1856028-27-7
M. Wt: 308.163
InChI Key: YUKBUCJBCJQPMQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound belongs to the family of pyrazoles, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. This compound is also thought to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole exhibits potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to have analgesic and antipyretic properties, indicating that it may be useful in the treatment of pain and fever. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is its potent anti-inflammatory activity, which makes it a valuable tool for studying the inflammatory response in vitro and in vivo. However, one limitation of this compound is its relatively complex synthesis, which may limit its availability and increase its cost.

Future Directions

There are several potential future directions for the research on 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the molecular mechanisms underlying its anti-inflammatory activity, which could lead to the development of new drugs for the treatment of inflammatory diseases. Finally, the use of this compound as a tool for studying the inflammatory response in various disease models could provide valuable insights into the pathophysiology of these conditions.

Synthesis Methods

The synthesis of 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of 1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent, such as acetonitrile or DMF, and is typically carried out under reflux conditions for several hours. The resulting product is a yellowish solid that can be purified by recrystallization or column chromatography.

Scientific Research Applications

1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.

properties

IUPAC Name

1-ethyl-4-iodo-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-13-10(9(11)5-12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKBUCJBCJQPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

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